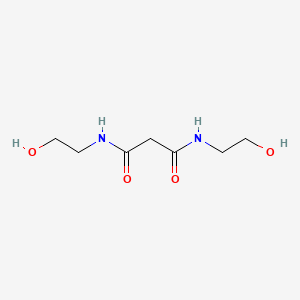

N,N'-bis(2-hydroxyethyl)propanediamide

Description

The exact mass of the compound N,N'-bis(2-hydroxyethyl)propanediamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49014. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,N'-bis(2-hydroxyethyl)propanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-bis(2-hydroxyethyl)propanediamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N'-bis(2-hydroxyethyl)propanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4/c10-3-1-8-6(12)5-7(13)9-2-4-11/h10-11H,1-5H2,(H,8,12)(H,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCNWGGKMFFYDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NC(=O)CC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80985048 | |

| Record name | N~1~,N~3~-Bis(2-hydroxyethyl)propanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80985048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6640-68-2 | |

| Record name | NSC49014 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~1~,N~3~-Bis(2-hydroxyethyl)propanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80985048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N,N'-bis(2-hydroxyethyl)propanediamide

This guide provides a comprehensive overview of the synthesis, purification, and characterization of N,N'-bis(2-hydroxyethyl)propanediamide, a functionalized diamide with potential applications in pharmaceutical and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed protocol and the scientific rationale behind the experimental choices.

Introduction: The Significance of Functionalized Diamides

N,N'-bis(2-hydroxyethyl)propanediamide belongs to the malonamide class of compounds, which are recognized for their diverse applications. The presence of hydroxyl groups and the diamide linkage imparts specific physicochemical properties, such as increased hydrophilicity and the potential for hydrogen bonding. These characteristics make such molecules interesting candidates for use as crosslinking agents, building blocks in polymer synthesis, and as scaffolds in the design of bioactive molecules. The synthesis of this specific diamide, while not extensively documented in peer-reviewed literature, can be reliably achieved through established amidation reactions. This guide presents a robust and reproducible methodology for its preparation and subsequent characterization.

Synthesis of N,N'-bis(2-hydroxyethyl)propanediamide

The synthesis of N,N'-bis(2-hydroxyethyl)propanediamide is most effectively achieved through the aminolysis of a malonic acid ester, such as diethyl malonate, with 2-aminoethanol (ethanolamine). This reaction is a classic example of nucleophilic acyl substitution.

Reaction Principle and Causality

The reaction proceeds via the nucleophilic attack of the amino group of ethanolamine on the electrophilic carbonyl carbon of the diethyl malonate ester. The ethoxy group of the ester acts as a leaving group. To drive the reaction to completion and form the diamide, a molar excess of ethanolamine is typically not required as the reaction is often performed at elevated temperatures, which facilitates the removal of the ethanol byproduct. The use of a high boiling point solvent or performing the reaction neat (without solvent) at an appropriate temperature can be effective.

Detailed Experimental Protocol

Materials:

-

Diethyl malonate (C7H12O4, FW: 160.17 g/mol )

-

2-Aminoethanol (Ethanolamine) (C2H7NO, FW: 61.08 g/mol )

-

Methanol (for purification)

-

Ethyl acetate (for purification)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle or oil bath

-

Rotary evaporator

-

Apparatus for vacuum filtration

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

To a 250 mL round-bottom flask, add diethyl malonate (16.02 g, 0.1 mol).

-

Add 2-aminoethanol (13.44 g, 0.22 mol) to the flask. A slight excess of the amine is used to ensure complete conversion of the ester.

-

The mixture is heated to 120-130 °C with constant stirring. The reaction progress can be monitored by observing the cessation of ethanol reflux in the condenser. The reaction is typically complete within 4-6 hours.

-

After the reaction is complete, the flask is allowed to cool to room temperature.

-

The excess ethanolamine and the ethanol byproduct are removed under reduced pressure using a rotary evaporator.

-

The resulting crude product, a viscous oil or a waxy solid, is then purified.

Purification

The crude N,N'-bis(2-hydroxyethyl)propanediamide can be purified by recrystallization.

-

Dissolve the crude product in a minimal amount of hot methanol.

-

Slowly add ethyl acetate to the methanolic solution until a slight turbidity persists.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

-

Collect the white crystalline product by vacuum filtration and wash with a small amount of cold ethyl acetate.

-

Dry the purified product in a vacuum oven at 40-50 °C.

Characterization of N,N'-bis(2-hydroxyethyl)propanediamide

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are predicted based on the analysis of similar structures. For a related compound, N,N'-Bis(2-hydroxyethyl)oxamide, characteristic proton signals have been reported.[1]

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Predicted ¹H NMR Data (in DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Multiplicity & Integration |

| ~7.9 | Triplet, 2H (-NH-) |

| ~4.5 | Triplet, 2H (-OH) |

| ~3.4 | Quartet, 4H (-CH₂-OH) |

| ~3.2 | Singlet, 2H (-CO-CH₂-CO-) |

| ~3.1 | Quartet, 4H (-NH-CH₂-) |

| Predicted ¹³C NMR Data (in DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O (Amide carbonyl) |

| ~60 | -CH₂-OH |

| ~42 | -NH-CH₂- |

| ~41 | -CO-CH₂-CO- |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of N,N'-bis(2-hydroxyethyl)propanediamide is expected to exhibit characteristic absorption bands for the amide and hydroxyl groups. The infrared spectra of similar secondary amides with hydroxyl groups show characteristic N-H and O-H stretching bands.[2]

| Predicted FTIR Data | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3300-3400 (broad) | O-H and N-H stretching |

| 2850-2950 | C-H stretching |

| 1640-1660 (strong) | C=O stretching (Amide I) |

| 1540-1560 | N-H bending (Amide II) |

| 1050-1150 | C-O stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For N,N'-bis(2-hydroxyethyl)propanediamide (C7H14N2O4), the expected molecular weight is 190.19 g/mol . Electrospray ionization (ESI) in positive ion mode is a suitable technique.

Expected Molecular Ion Peak: [M+H]⁺ at m/z = 191.1

Potential Fragmentation Pattern: Fragmentation is likely to occur at the amide bonds and the C-C bonds adjacent to the hydroxyl and amino groups.

Safety and Handling

-

Diethyl malonate: Combustible liquid. Handle in a well-ventilated area and avoid contact with skin and eyes.

-

2-Aminoethanol (Ethanolamine): Corrosive and harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Use appropriate personal protective equipment (gloves, safety goggles, lab coat) and work in a fume hood.

-

The final product, N,N'-bis(2-hydroxyethyl)propanediamide, should be handled with care, assuming it may have irritant properties, pending toxicological evaluation.

Potential Applications in Research and Drug Development

The unique structural features of N,N'-bis(2-hydroxyethyl)propanediamide make it a versatile molecule for further investigation.

-

Drug Delivery: The hydroxyl groups can be functionalized to attach drugs or targeting moieties, and the diamide backbone can be incorporated into biodegradable polymers for controlled release applications.

-

Biomaterials: This compound can act as a crosslinking agent for hydrogels and other biomaterials due to the presence of reactive hydroxyl groups.

-

Medicinal Chemistry: Malonamide derivatives have been explored for various therapeutic applications, and this compound could serve as a starting material for the synthesis of novel drug candidates. Amide functionalities are prevalent in many approved drugs and molecules in the drug development pipeline.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of N,N'-bis(2-hydroxyethyl)propanediamide. By following the outlined procedures, researchers can reliably prepare this compound for further investigation into its potential applications in various scientific fields, particularly in drug development and materials science. The provided characterization data, based on established principles and data from analogous compounds, will serve as a valuable reference for the verification of the synthesized product.

References

- Falamaki, C., & Edrissi, M. (2009). N,N-bis-(2-Hydroxyethyl) Oleamide: Synthesis, Kinetic Study and Yield Optimization. Tenside Surfactants Detergents, 46(2), 118-121.

- Al-Hamdani, A. A. S., & Al-Khafaji, N. J. H. (2014). Synthesis and characterization of N,N'-bis[2-hydroxyethyl]-1,4,6,8-naphthalenediimide with para substituted of phenols based on charge-transfer complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 597-606.

- Ramírez-Gualito, K., et al. (2012). Infrared spectra of Fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide.

- Roy, K., et al. (2022). Amide functionality containing drugs and molecules under drug pipeline.

Sources

"physicochemical properties of N,N'-bis(2-hydroxyethyl)malonamide"

An In-depth Technical Guide to the Physicochemical Properties of N,N'-bis(2-hydroxyethyl)malonamide

Introduction

N,N'-bis(2-hydroxyethyl)malonamide (BHEM), identified by CAS Number 6640-68-2, is a difunctional organic molecule featuring a central malonamide core flanked by two N-hydroxyethyl substituents. The structure incorporates multiple hydrogen bond donors and acceptors, including hydroxyl and secondary amide groups, which imparts significant polarity to the molecule. For researchers in materials science and drug development, a thorough understanding of its physicochemical properties is paramount. These properties—including solubility, lipophilicity, and stability—govern the molecule's behavior in various environments, dictating its suitability for specific applications, from polymer synthesis to its potential role as an excipient or a building block in pharmacologically active agents.

This guide provides a comprehensive overview of the predicted physicochemical profile of BHEM, grounded in established chemical principles and data from analogous structures. Furthermore, it furnishes detailed, field-proven experimental protocols for the empirical validation of these properties, designed to ensure scientific rigor and reproducibility.

Section 1: Synthesis and Structural Elucidation

The rational synthesis of BHEM is foundational to any subsequent characterization. A common and efficient method for forming amide bonds is the condensation reaction between an ester and an amine. For BHEM, this involves the aminolysis of a dialkyl malonate, such as diethyl malonate, with diethanolamine. This approach is favored due to the commercial availability and relatively low cost of the starting materials.

The reaction typically proceeds by heating the reactants, often without a catalyst, or with a mild base to facilitate the reaction. The stoichiometry is critical; a molar ratio of at least 2:1 of diethanolamine to diethyl malonate is required to ensure disubstitution. The ethanol byproduct is removed to drive the reaction to completion.

Caption: Proposed workflow for the synthesis and characterization of BHEM.

Post-synthesis, structural confirmation is achieved using standard analytical techniques. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy would verify the carbon-hydrogen framework, while Fourier-Transform Infrared (FT-IR) spectroscopy would confirm the presence of key functional groups (O-H, N-H, and C=O stretches). Mass Spectrometry (MS) would confirm the molecular weight.

Section 2: Core Physicochemical Properties

Table 1: Molecular Identifiers and Properties of BHEM

| Property | Value | Source |

|---|---|---|

| CAS Number | 6640-68-2 | |

| Molecular Formula | C₇H₁₄N₂O₄ | |

| Molecular Weight | 190.19 g/mol | Calculated |

| SMILES | O=C(NCCO)CC(=O)NCCO |

| InChI | 1S/C7H14N2O4/c10-3-1-8-6(12)5-7(13)9-2-4-11/h10-11H,1-5H2,(H,8,12)(H,9,13) | |

Solubility

The solubility of a compound is dictated by its ability to form favorable interactions with a solvent. BHEM contains four hydroxyl groups and two secondary amide groups, all of which can participate in hydrogen bonding.

-

Aqueous Solubility : The presence of multiple hydrogen bond donors (N-H, O-H) and acceptors (C=O, O-H) suggests that BHEM is likely to be highly soluble in water and other polar protic solvents.[1][2] Amides are generally more soluble than amines of similar molecular weight due to the additional hydrogen bond-accepting carbonyl oxygen.[1]

-

Organic Solubility : Solubility in nonpolar organic solvents is expected to be low. However, it may show solubility in polar aprotic solvents like DMSO or DMF, which can accept hydrogen bonds.

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME).[3]

-

A compound's logP value indicates its distribution between an organic and an aqueous phase.[4] A positive value signifies hydrophobicity (lipophilicity), while a negative value indicates hydrophilicity.[4]

-

Given its high polarity and hydrogen bonding capacity, BHEM is predicted to have a negative logP value , classifying it as a hydrophilic compound. This suggests it would have limited ability to passively diffuse across lipid-rich biological membranes.

Thermal Stability

Thermal analysis provides insights into a material's stability at elevated temperatures, as well as its melting and decomposition behavior.

-

Differential Scanning Calorimetry (DSC) would be used to determine the melting point (Tₘ). For comparison, the structurally similar N,N'-bis(2-hydroxyethyl)oxamide has a reported melting point of 168 °C.[5] The additional methylene spacer in BHEM may afford more conformational flexibility, potentially resulting in a different melting point.

-

Thermogravimetric Analysis (TGA) would reveal the onset temperature of thermal decomposition. Aliphatic polyamides are generally stable up to temperatures around 350°C.[6][7] BHEM, as a small molecule analogue, is expected to exhibit significant thermal stability.

Hydrolytic Stability

Amide bonds are among the most stable functional groups in organic chemistry, but they are susceptible to hydrolysis under forced conditions.

-

pH-Dependent Hydrolysis : In neutral aqueous solutions, amides are generally resistant to hydrolysis.[8] However, the reaction is catalyzed by acid or base, typically requiring elevated temperatures.[8][9][10]

-

Significance : Assessing hydrolytic stability is crucial for determining the shelf-life of potential formulations and understanding degradation pathways.

Table 2: Summary of Predicted Physicochemical Properties for BHEM

| Property | Predicted Characteristic | Rationale |

|---|---|---|

| Aqueous Solubility | High | Multiple hydrogen bond donor/acceptor sites (hydroxyl and amide groups).[1][2] |

| Lipophilicity (logP) | Negative | High polarity and hydrophilicity due to hydroxyl and amide functionalities.[4] |

| Melting Point | Solid at room temp.; sharp melting point | Crystalline solid expected due to regular structure and hydrogen bonding. |

| Thermal Stability | High | Amide bonds are thermally robust.[6][11] |

| Hydrolytic Stability | Stable at neutral pH; labile in strong acid/base | Amide bonds are resistant to uncatalyzed hydrolysis but cleave under harsh pH conditions.[9][10] |

Section 3: Experimental Protocols for Characterization

To move from prediction to empirical fact, a systematic experimental approach is required. The following protocols describe standard, self-validating methods for determining the core physicochemical properties of BHEM.

Protocol 3.1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of BHEM in water, a fundamental property.

Caption: Workflow for the shake-flask solubility determination.

Step-by-Step Methodology:

-

Add an excess amount of solid BHEM to a known volume of purified water (e.g., 10 mL) in a sealed vial. The excess solid ensures that a saturated solution is formed.

-

Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24 hours) to reach equilibrium.

-

Allow the suspension to stand, permitting the undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Dilute the filtrate with an appropriate solvent if necessary.

-

Quantify the concentration of BHEM in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

The experiment should be performed in triplicate to ensure reproducibility.

Protocol 3.2: Determination of Octanol-Water Partition Coefficient (logP)

This method quantifies the lipophilicity of BHEM.[12]

Caption: Standard shake-flask protocol for logP determination.

Step-by-Step Methodology:

-

Prepare pre-saturated solvents by mixing equal volumes of n-octanol and water, shaking vigorously, and allowing the layers to separate for 24 hours.

-

Dissolve a known amount of BHEM in the aqueous phase.

-

Add an equal volume of the pre-saturated n-octanol to the BHEM solution in a separatory funnel or vial.

-

Shake the mixture vigorously for several minutes to facilitate partitioning between the two phases.

-

Allow the phases to separate completely, using centrifugation if necessary to break any emulsions.

-

Carefully sample both the aqueous and n-octanol layers.

-

Determine the concentration of BHEM in each phase using a suitable analytical method (e.g., HPLC).

-

Calculate the partition coefficient, P = [Concentration in Octanol] / [Concentration in Water].

-

The final result is expressed as logP = log₁₀(P).

Protocol 3.3: Thermal Analysis by TGA and DSC

This dual analysis provides a complete thermal profile of BHEM.[11]

Caption: Workflow for comprehensive thermal analysis using TGA and DSC.

Step-by-Step Methodology:

-

Sample Preparation : Accurately weigh 5–10 mg of dry BHEM powder into a standard TGA (platinum or alumina) or DSC (aluminum) pan.

-

TGA Procedure :

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert atmosphere (e.g., nitrogen at 20-50 mL/min) to prevent oxidative degradation.[11]

-

Heat the sample from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 800 °C) at a constant rate, typically 10 °C/min.[11]

-

Record the mass loss as a function of temperature.

-

-

DSC Procedure :

-

Place the sealed pan in the DSC cell alongside an empty reference pan.

-

Perform a heat-cool-heat cycle to erase the sample's thermal history and obtain clear transition data. A typical program would be heating from ambient to above the expected melting point, cooling, and then reheating at a controlled rate (e.g., 10 °C/min).

-

Record the heat flow as a function of temperature to identify endothermic (melting) and exothermic (crystallization) events.

-

Protocol 3.4: Assessment of Hydrolytic Stability

This protocol evaluates the stability of BHEM in acidic and basic media.

Step-by-Step Methodology:

-

Prepare stock solutions of BHEM in an appropriate solvent (e.g., water or a water/acetonitrile mixture).

-

For acidic hydrolysis, dilute the stock solution into a solution of known acid concentration (e.g., 0.1 M HCl).[9]

-

For basic hydrolysis, dilute the stock solution into a solution of known base concentration (e.g., 0.1 M NaOH).[9]

-

Incubate the test solutions at a controlled, elevated temperature (e.g., 60 °C).

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Immediately neutralize the aliquot to quench the hydrolysis reaction.

-

Analyze the samples by HPLC to measure the remaining concentration of the parent compound (BHEM).

-

Plot the concentration of BHEM versus time to determine the degradation kinetics.

Conclusion

N,N'-bis(2-hydroxyethyl)malonamide is a highly polar, hydrophilic molecule whose properties are dominated by its capacity for hydrogen bonding. It is predicted to be water-soluble, thermally stable, and resistant to hydrolysis under neutral conditions. These characteristics make it an interesting candidate for applications requiring water solubility and chemical robustness. The experimental protocols detailed in this guide provide a rigorous and validated framework for researchers to empirically determine its precise physicochemical parameters, enabling its confident application in scientific research and development.

References

- A Comparative Guide to the Thermal Analysis of Polyamides: The Influence of Branched vs. Linear Diamines. Benchchem.

- Thermal analysis of polyamide 6 composites filled by n

- Experiment 27 - Amines and Amides. Jay C. McLaughlin.

- The Hydrolysis of Amides. Chemistry LibreTexts.

- Thermal Analysis of Polyamide-66/POSS nanocomposite fiber. Neliti.

- Experimental Measurements and Correlation of the Solubility of Three Primary Amides in Supercritical CO2: Acetanilide, Propanamide, and Butanamide.

- Thermal Degradation of Polyamides. Part 1.

- The Melting Point Mystery: Identifying Polyamide 6.6 & 6 with DSC (Thermal Analysis). Herwig Juster YouTube Channel.

- Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.

- Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. NIH.

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies.

- Bis-hydroxyethyl biscetyl malonamide | C39H78N2O4 | CID 129628020. PubChem, NIH.

- the hydrolysis of amides. Chemguide.

- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE.

- Determination of log P coefficients via a RP-HPLC column.

- LogP – Knowledge and References. Taylor & Francis Online.

- Experiment 13 – Properties of Amines and Amides. Moorpark College.

- Amides. Science Ready.

- Amides: Structure, Properties, and Reactions. Solubility of Things.

- Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. Wiley Online Library.

- N(1),N(3)-Bis(2-hydroxyethyl)malonamide AldrichCPR. Sigma-Aldrich.

- 17.4: Hydrolysis of Esters and Amides. Chemistry LibreTexts.

- N,N-bis-(2-Hydroxyethyl) Oleamide: Synthesis, Kinetic Study and Yield Optimization.

- N,N-Bis(2-hydroxyethyl)octadecanamide. PubChem, NIH.

- Synthesis and crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}. Acta Crystallographica Section E.

- N,N'-BIS(2-HYDROXYETHYL)ETHYLENEDIAMINE synthesis. Chemicalbook.

- N,N-bis-(2-Hydroxyethyl) Oleamide: Synthesis, Kinetic Study and Yield Optimization. International Journal of Chemical Reactor Engineering.

- N,N'-Bis(2-hydroxyethyl)oxamide. ChemicalBook.

- N,N-Bis(2-hydroxyethyl)dodecanamide. Biosynth.

- N,N-Bis(2-hydroxyethyl)ethylenediamine 5 g. Thermo Scientific Chemicals.

- N,N'-Bis(2-hydroxyethyl)oxamide | 1871-89-2. TCI Chemicals.

Sources

- 1. scienceready.com.au [scienceready.com.au]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. N,N'-Bis(2-hydroxyethyl)oxamide CAS#: 1871-89-2 [m.chemicalbook.com]

- 6. media.neliti.com [media.neliti.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. agilent.com [agilent.com]

A Comprehensive Technical Guide to N,N'-bis(2-hydroxyethyl)propanediamide (CAS: 6640-68-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-bis(2-hydroxyethyl)propanediamide, also known as N,N'-bis(2-hydroxyethyl)malonamide, with the CAS number 6640-68-2, is a difunctional organic molecule featuring a central malonamide core flanked by two hydroxyethyl groups. This unique structure imparts properties that make it a compelling candidate for various applications, including as a building block in polymer synthesis, a crosslinking agent, and a scaffold in medicinal chemistry. This guide provides a detailed overview of its chemical and physical properties, a probable synthetic route, potential applications based on its structural attributes, and essential safety considerations. The content herein is curated to provide researchers and drug development professionals with a foundational understanding of this compound, highlighting its potential and areas for future investigation.

Introduction: Unveiling a Versatile Malonamide Derivative

Malonamide derivatives are a significant class of organic compounds that have garnered considerable attention in the scientific community. They are recognized as valuable structural motifs in drug design, often serving as peptidomimetics and chelating agents.[1][2] These compounds are integral to numerous natural products and pharmaceuticals and have been investigated for a range of therapeutic applications, including as antidiabetic, k-opioid receptor agonists, and anticancer agents.[2] N,N'-bis(2-hydroxyethyl)propanediamide, with its terminal hydroxyl groups, introduces hydrophilicity and reactive sites for further chemical modification, expanding its potential utility beyond that of simple malonamides. This guide aims to consolidate the available technical information on this specific compound and to extrapolate its potential based on the well-established chemistry of related structures.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of N,N'-bis(2-hydroxyethyl)propanediamide is paramount for its application in research and development. The following table summarizes the key known properties of this compound.

| Property | Value | Source |

| CAS Number | 6640-68-2 | [3][4][5] |

| Molecular Formula | C7H14N2O4 | [4] |

| Molecular Weight | 190.20 g/mol | [4] |

| Synonyms | N,N'-BIs(2-hydroxyethyl)malonamide | [3] |

| SMILES | OCCNC(=O)CC(=O)NCCO | [4] |

| Physical State | Solid (presumed) | General knowledge |

| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from structure |

Synthesis and Mechanism

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process, starting from the readily available diethyl malonate and ethanolamine.

Caption: Proposed synthesis of N,N'-bis(2-hydroxyethyl)propanediamide.

Experimental Protocol (Hypothetical)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl malonate (1 equivalent) in a suitable high-boiling point solvent such as toluene or xylene.

-

Addition of Reagent: Add ethanolamine (2.2 equivalents) to the reaction mixture. The slight excess of ethanolamine helps to drive the reaction to completion.

-

Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by observing the distillation of ethanol, which is a byproduct of the amidation reaction.

-

Work-up and Purification: After the reaction is complete (as determined by techniques like TLC or GC-MS), the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield N,N'-bis(2-hydroxyethyl)propanediamide as a solid.

Causality in Experimental Choices

-

Choice of Malonic Acid Derivative: Diethyl malonate is a common and cost-effective starting material for malonic ester syntheses.[6][7] Its esters are sufficiently reactive towards amines at elevated temperatures.

-

Stoichiometry: A slight excess of ethanolamine is proposed to ensure the complete conversion of the diester to the diamide, following Le Chatelier's principle.

-

Solvent and Temperature: A high-boiling point solvent is chosen to facilitate the removal of the ethanol byproduct, which is crucial for shifting the reaction equilibrium towards the product side. Refluxing provides the necessary activation energy for the amidation reaction.

-

Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, allowing for the removal of unreacted starting materials and byproducts.

Potential Applications in Research and Drug Development

The bifunctional nature of N,N'-bis(2-hydroxyethyl)propanediamide, possessing both amide and hydroxyl groups, opens up a wide array of potential applications.

Polymer Chemistry and Material Science

The two terminal hydroxyl groups can act as diols in polymerization reactions. This makes N,N'-bis(2-hydroxyethyl)propanediamide a promising monomer for the synthesis of polyesters and polyurethanes. The incorporation of the malonamide unit into the polymer backbone can introduce specific properties such as:

-

Increased Hydrophilicity: The amide and hydroxyl groups can form hydrogen bonds with water, potentially enhancing the water absorption and biocompatibility of the resulting polymers.

-

Improved Thermal Stability: The amide linkages are generally more thermally stable than ester linkages, which could lead to materials with higher decomposition temperatures.

-

Crosslinking Potential: The hydroxyl groups can be further reacted to create crosslinked polymer networks, leading to the formation of hydrogels or thermosetting plastics with tailored mechanical properties.

Caption: Potential applications in polymer and material science.

Medicinal Chemistry and Drug Development

The malonamide scaffold is a "privileged structure" in drug design.[2] N,N'-bis(2-hydroxyethyl)propanediamide can serve as a versatile starting material or intermediate for the synthesis of more complex molecules with potential therapeutic activity.

-

Scaffold for Library Synthesis: The hydroxyl groups can be readily derivatized to introduce a wide range of functional groups, allowing for the creation of a library of compounds for high-throughput screening against various biological targets.

-

Linker Molecule: The central malonamide unit can act as a linker to connect two different pharmacophores, potentially leading to the development of dual-target drugs or targeted drug delivery systems. Research has shown the effectiveness of malonamide linkers in designing potent enzyme inhibitors.[1]

-

Chelating Agent: The amide and hydroxyl oxygens, along with the amide nitrogens, can potentially coordinate with metal ions. This suggests a possible application as a chelating agent for metal sequestration or as a component of metal-based diagnostic or therapeutic agents.

Analytical Characterization

The identity and purity of N,N'-bis(2-hydroxyethyl)propanediamide can be confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic peaks for the methylene protons of the hydroxyethyl groups, the methylene protons of the malonamide backbone, and the protons of the hydroxyl and amide groups.

-

¹³C NMR would provide signals for the carbonyl carbons of the amide groups and the different methylene carbons in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands corresponding to the N-H stretching of the secondary amides, the C=O stretching of the amide carbonyl groups, and the broad O-H stretching of the hydroxyl groups.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be employed to assess the purity of the synthesized compound. A reverse-phase method with a polar mobile phase would likely be suitable for this hydrophilic molecule.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for N,N'-bis(2-hydroxyethyl)propanediamide is not widely available, general precautions for handling laboratory chemicals should be strictly followed. Based on the functional groups present, the following hazards may be anticipated:

-

Irritation: Amides and alcohols can be irritating to the skin, eyes, and respiratory tract.

-

Toxicity: The toxicological properties of this specific compound have not been thoroughly investigated. It is prudent to handle it with care and to avoid ingestion and inhalation.

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize the inhalation of any potential dust or vapors.

-

Handling: Avoid creating dust. If handling a solid, use appropriate weighing and transfer techniques.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

N,N'-bis(2-hydroxyethyl)propanediamide is a molecule with significant untapped potential. Its straightforward synthesis from readily available starting materials and its versatile chemical structure make it an attractive target for further research. While there is a current lack of specific data on its properties and applications, the foundational knowledge of malonamide and diol chemistry provides a strong basis for its exploration in polymer science, materials chemistry, and drug discovery. Future research should focus on the detailed characterization of this compound, the optimization of its synthesis, and the investigation of its performance in the potential applications outlined in this guide. As a bifunctional building block, N,N'-bis(2-hydroxyethyl)propanediamide represents a valuable addition to the chemist's toolbox, with the promise of contributing to the development of novel materials and therapeutics.

References

- Purgatorio, R., et al. (2022). Assessing the Role of a Malonamide Linker in the Design of Potent Dual Inhibitors of Factor Xa and Cholinesterases. PubMed Central.

- Aderibigbe, A. D., & Day, D. P. (2020). Syntheses and Applications of Malonamide Derivatives – A Minireview. ChemistrySelect, 5(48), 15222-15232.

-

PubChem. (n.d.). Bis-hydroxyethyl biscetyl malonamide. Retrieved from [Link]

-

Patsnap. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Retrieved from [Link]

- Google Patents. (n.d.). CN101085747A - Method for preparing N-methyl-malonamic acid ethyl ester.

-

Arctom. (n.d.). CAS NO. 6640-68-2 | N,N'-BIs(2-hydroxyethyl)malonamide. Retrieved from [Link]

-

Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

Sources

- 1. Assessing the Role of a Malonamide Linker in the Design of Potent Dual Inhibitors of Factor Xa and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 6640-68-2|N,N'-BIs(2-hydroxyethyl)malonamide|BLD Pharm [bldpharm.com]

- 4. arctomsci.com [arctomsci.com]

- 5. N,N-Bis(2-hydroxyethyl)malonamide | 6640-68-2 [amp.chemicalbook.com]

- 6. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Molecular Structure of N,N'-bis(2-hydroxyethyl)propanediamide

Abstract: This technical guide provides a comprehensive overview of the synthesis, structural elucidation, and physicochemical properties of N,N'-bis(2-hydroxyethyl)propanediamide. This molecule, characterized by a central propanediamide core flanked by two N-substituted hydroxyethyl groups, presents significant interest for applications in polymer chemistry, coordination chemistry, and drug development due to its potential as a versatile building block and ligand. This document details established synthetic protocols, in-depth analysis of its molecular structure through spectroscopic and crystallographic techniques, and discusses its potential applications, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction

N,N'-bis(2-hydroxyethyl)propanediamide, also known as N,N'-bis(2-hydroxyethyl)malonamide, is a difunctional organic compound featuring two amide linkages and two terminal hydroxyl groups. The presence of these functional groups imparts a high degree of hydrophilicity and provides multiple sites for hydrogen bonding, which dictates its solubility, aggregation behavior, and interaction with other molecules. The structural flexibility of the propanediamide backbone, combined with the reactive hydroxyl terminals, makes it a prime candidate for the synthesis of novel polymers, cross-linking agents, and as a chelating agent for metal ions. This guide will systematically explore the key technical aspects of this molecule, providing a foundational understanding for its utilization in advanced research and development.

Synthesis and Purification

The synthesis of N,N'-bis(2-hydroxyethyl)propanediamide is typically achieved through the amidation of a malonic acid derivative with ethanolamine. A reliable and straightforward protocol involves the use of diethyl malonate as the starting material.

Synthetic Pathway

The reaction proceeds via a nucleophilic acyl substitution where the amino group of ethanolamine attacks the carbonyl carbon of the ester groups of diethyl malonate. The reaction is generally carried out at elevated temperatures to drive the reaction to completion and facilitate the removal of the ethanol byproduct.

Caption: Fig. 1: Synthetic route to N,N'-bis(2-hydroxyethyl)propanediamide.

Detailed Experimental Protocol

-

Reaction Setup: A round-bottom flask is charged with diethyl malonate (1 equivalent) and a molar excess of ethanolamine (2.2 equivalents). The use of a slight excess of ethanolamine ensures the complete conversion of the diester.

-

Reaction Conditions: The reaction mixture is heated to 120-140 °C with constant stirring. The progress of the reaction can be monitored by observing the distillation of ethanol, the byproduct. The reaction is typically complete within 4-6 hours.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The excess ethanolamine is removed under reduced pressure. The resulting crude product, often a viscous oil or a waxy solid, can be purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate, to yield the pure N,N'-bis(2-hydroxyethyl)propanediamide as a white crystalline solid.

Molecular Structure Elucidation

A thorough understanding of the molecular structure of N,N'-bis(2-hydroxyethyl)propanediamide is paramount for predicting its chemical behavior and designing its applications. This is achieved through a combination of spectroscopic and analytical techniques.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals corresponding to the different types of protons in the molecule. The methylene protons of the hydroxyethyl groups adjacent to the nitrogen and oxygen atoms will appear as distinct triplets. The methylene protons of the propanediamide backbone will appear as a singlet. The hydroxyl protons will present as a broad singlet, and the amide protons will also appear as a broad singlet or triplet, depending on the solvent and temperature.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons of the amide groups, the methylene carbons of the propanediamide core, and the two different methylene carbons of the hydroxyethyl substituents.

3.1.2. Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups. Characteristic absorption bands include:

-

A broad band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups and N-H stretching of the amide groups.

-

A strong absorption band around 1640 cm⁻¹ due to the C=O stretching of the amide I band.

-

A band around 1550 cm⁻¹ corresponding to the N-H bending of the amide II band.

3.1.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺), along with characteristic fragment ions resulting from the cleavage of the amide and C-C bonds.

Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of the molecule in the solid state. While specific crystallographic data for N,N'-bis(2-hydroxyethyl)propanediamide is not widely published, analysis of structurally similar compounds, such as N,N'-Bis-(2-hydroxyethyl)-oxamide, reveals extensive intermolecular hydrogen bonding networks involving the hydroxyl and amide groups.[1] This network is expected to play a crucial role in the crystal packing and solid-state properties of N,N'-bis(2-hydroxyethyl)propanediamide.

Physicochemical Properties

The molecular structure of N,N'-bis(2-hydroxyethyl)propanediamide dictates its physical and chemical properties.

| Property | Value/Description |

| Molecular Formula | C₇H₁₄N₂O₄ |

| Molecular Weight | 190.19 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol). Insoluble in nonpolar solvents (e.g., hexane). |

| Melting Point | Expected to be relatively high due to strong intermolecular hydrogen bonding. |

| Hydrogen Bonding | Possesses both hydrogen bond donors (OH, NH) and acceptors (C=O, OH), leading to strong intermolecular interactions. |

Potential Applications

The unique molecular architecture of N,N'-bis(2-hydroxyethyl)propanediamide opens up a wide range of potential applications in various scientific and industrial fields.

Polymer Chemistry

The two terminal hydroxyl groups make it an excellent monomer or cross-linking agent for the synthesis of polyesters and polyurethanes. The resulting polymers would be expected to exhibit enhanced hydrophilicity and biodegradability due to the presence of amide and ester/urethane linkages.

Caption: Fig. 2: Potential application pathways for N,N'-bis(2-hydroxyethyl)propanediamide.

Coordination Chemistry

The amide and hydroxyl groups can act as coordinating sites for various metal ions. This makes N,N'-bis(2-hydroxyethyl)propanediamide a potential ligand for the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers with interesting catalytic or material properties.

Drug Development and Formulation

In the pharmaceutical industry, its hydrophilic nature and hydrogen bonding capabilities could be exploited in drug delivery systems as a carrier for hydrophobic drugs to improve their solubility and bioavailability. Furthermore, its derivatives could be explored for their own biological activities.

Conclusion

N,N'-bis(2-hydroxyethyl)propanediamide is a molecule with significant potential stemming from its difunctional nature, which includes both amide and hydroxyl groups. The synthetic route is accessible, and its structure can be comprehensively characterized using standard analytical techniques. The insights into its molecular structure and physicochemical properties provided in this guide serve as a foundation for future research and development, particularly in the fields of polymer science, materials chemistry, and pharmaceutical sciences. Further exploration of its reactivity and performance in various applications is warranted to fully unlock the potential of this versatile compound.

References

Sources

An In-depth Technical Guide to the Solubility of N,N'-bis(2-hydroxyethyl)propanediamide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N,N'-bis(2-hydroxyethyl)propanediamide, also known as N(1),N(3)-Bis(2-hydroxyethyl)malonamide (CAS No. 6640-68-2). In the absence of extensive published experimental data, this document focuses on a detailed theoretical prediction of its solubility in a range of common organic solvents, grounded in fundamental chemical principles. Furthermore, a robust, step-by-step experimental protocol is provided to enable researchers, scientists, and drug development professionals to accurately determine the solubility of this compound in their own laboratory settings. This guide is intended to be a vital resource for facilitating the use of N,N'-bis(2-hydroxyethyl)propanediamide in various research and development applications, including formulation, synthesis, and purification processes.

Introduction to N,N'-bis(2-hydroxyethyl)propanediamide

N,N'-bis(2-hydroxyethyl)propanediamide is a bifunctional organic molecule characterized by a central propanediamide (malonamide) core with a hydroxyethyl group attached to each nitrogen atom. Its chemical structure confers a unique combination of polarity and hydrogen bonding capabilities, which are the primary determinants of its solubility profile.

Chemical Structure:

Key Structural Features:

-

Amide Groups (-CONH-): Two secondary amide linkages are present, which are polar and can act as both hydrogen bond donors (N-H) and acceptors (C=O).[1][2]

-

Hydroxyl Groups (-OH): Two primary alcohol functionalities are present, which are highly polar and can also act as both hydrogen bond donors and acceptors.

-

Aliphatic Backbone: The molecule has a short, flexible aliphatic carbon chain.

The presence of multiple hydrogen bond donor and acceptor sites suggests a strong affinity for polar solvents.[1] The relatively small size of the molecule and the absence of large, nonpolar domains further support its predicted solubility in polar environments.

Theoretical Solubility Profile

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] The solubility of N,N'-bis(2-hydroxyethyl)propanediamide will be governed by the interplay of its ability to form hydrogen bonds and its overall polarity, in relation to the properties of the solvent.

Analysis of Intermolecular Forces

The solubility of a solute in a solvent is determined by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4] For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

-

Solute-Solute Interactions: N,N'-bis(2-hydroxyethyl)propanediamide molecules can form strong intermolecular hydrogen bonds with each other via their amide and hydroxyl groups. This can lead to a stable crystal lattice, requiring significant energy to overcome.

-

Solvent-Solvent Interactions: The nature of the solvent's self-interaction is crucial. Polar protic solvents have strong hydrogen bonding networks, while polar aprotic solvents are held together by dipole-dipole forces. Nonpolar solvents interact primarily through weaker van der Waals forces.

-

Solute-Solvent Interactions: The extent to which the solvent can interact with the amide and hydroxyl groups of N,N'-bis(2-hydroxyethyl)propanediamide will dictate its solubility.

Predicted Solubility in Different Solvent Classes

Based on the structural features of N,N'-bis(2-hydroxyethyl)propanediamide, its predicted solubility in various classes of organic solvents is summarized in the table below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The hydroxyl and amide groups can readily form hydrogen bonds with the solvent molecules. These solvents are effective at solvating both the hydrogen bond donor and acceptor sites of the compound. |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High to Moderate | These solvents are strong hydrogen bond acceptors and can interact favorably with the N-H and O-H groups of the solute. Their high polarity also helps to solvate the polar amide groups. |

| Polar Aprotic (Ketones) | Acetone | Moderate to Low | Acetone is a hydrogen bond acceptor but lacks donor capabilities. Its lower polarity compared to DMSO and DMF may limit its ability to fully solvate the molecule. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Insoluble | Ethers are weak hydrogen bond acceptors and have relatively low polarity. They are unlikely to effectively disrupt the strong intermolecular hydrogen bonding of the solute. |

| Halogenated | Dichloromethane, Chloroform | Low to Insoluble | While slightly polar, these solvents are poor hydrogen bonders and would not be effective at solvating the polar functional groups of the compound. |

| Nonpolar | Hexane, Toluene | Insoluble | The large difference in polarity and the inability of these solvents to form hydrogen bonds would result in very poor solubility. |

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination is essential for obtaining precise solubility values. The following protocol outlines a reliable method for determining the solubility of N,N'-bis(2-hydroxyethyl)propanediamide in a given organic solvent.

Materials and Equipment

-

N,N'-bis(2-hydroxyethyl)propanediamide (CAS: 6640-68-2)[5]

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of N,N'-bis(2-hydroxyethyl)propanediamide.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of N,N'-bis(2-hydroxyethyl)propanediamide to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).

-

-

Phase Separation:

-

After reaching equilibrium, cease agitation and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

-

Sample Analysis:

-

Carefully withdraw a precise aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved N,N'-bis(2-hydroxyethyl)propanediamide using a pre-validated analytical method (e.g., HPLC with a suitable detector).

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation

As experimental data becomes available, it should be compiled into a structured table for easy comparison.

Table 1: Experimentally Determined Solubility of N,N'-bis(2-hydroxyethyl)propanediamide at 25 °C

| Organic Solvent | Solvent Class | Solubility (mg/mL) | Observations |

| Methanol | Polar Protic | To be determined | |

| Ethanol | Polar Protic | To be determined | |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | To be determined | |

| Dimethylformamide (DMF) | Polar Aprotic | To be determined | |

| Acetone | Polar Aprotic (Ketone) | To be determined | |

| Tetrahydrofuran (THF) | Ether | To be determined | |

| Dichloromethane | Halogenated | To be determined | |

| Hexane | Nonpolar | To be determined |

Conclusion and Future Work

This technical guide has provided a theoretical framework for understanding and predicting the solubility of N,N'-bis(2-hydroxyethyl)propanediamide in a variety of organic solvents. The presence of multiple polar functional groups capable of hydrogen bonding strongly suggests a preference for solubility in polar protic and polar aprotic solvents.

Due to the current lack of published experimental data, the detailed protocol provided herein is essential for researchers to generate accurate and reliable solubility data. Such data will be invaluable for the effective use of this compound in drug development, materials science, and other fields of chemical research. Future work should focus on the systematic experimental determination of the solubility of N,N'-bis(2-hydroxyethyl)propanediamide in a broad range of solvents and at various temperatures.

References

-

Chemistry LibreTexts. 3.3E: Experimentally Testing Solvents. (2022-04-07). [Link]

- Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007.

-

Ruelle, P., & Kesselring, U. W. Solubility predictions for solid nitriles and tertiary amides based on the mobile order theory. Pharmaceutical research, 11(2), 201–205 (1994). [Link]

-

SCM. COSMO-RS: predict solubilities & fluid thermodynamics. [Link]

-

Science Ready. Organic Chemistry: Introduction to Solubility. (2021-03-22). [Link]

-

Science Ready. All You Need to Know About Amines & Amides. [Link]

-

Science Ready. Amides. [Link]

-

Solubility of Things. Amides: Structure, Properties, and Reactions. [Link]

-

University of Rochester. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Ziani Nouara. How to determine the solubility of a substance in an organic solvent? ResearchGate. (2024-05-28). [Link]

-

Chemistry Stack Exchange. Solubility of Amides. [Link]

- Clark, J. Physical Properties of Amides. Chemistry LibreTexts. (2023-09-18).

Sources

"thermal stability of N,N'-bis(2-hydroxyethyl)propanediamide"

An In-depth Technical Guide to the Thermal Stability of N,N'-bis(2-hydroxyethyl)propanediamide

Executive Summary

N,N'-bis(2-hydroxyethyl)propanediamide is a diamide molecule featuring two hydrophilic hydroxyethyl groups. While specific data on this exact compound is limited, its structural motifs—a central propanediamide core and terminal hydroxyethyl chains—are common in various fields, including polymer science and surfactant chemistry. Understanding the thermal stability of this molecule is paramount for defining its processing parameters, storage conditions, and operational limits in high-temperature applications. This guide provides a comprehensive analysis of the anticipated thermal behavior of N,N'-bis(2-hydroxyethyl)propanediamide, drawing upon established principles of amide chemistry and data from structurally analogous compounds. We will explore the theoretical underpinnings of its decomposition, detail the analytical methodologies for its characterization, present a robust experimental protocol, and forecast the likely degradation pathways and products.

Introduction to N,N'-bis(2-hydroxyethyl)propanediamide

Molecular Structure and Physicochemical Properties

N,N'-bis(2-hydroxyethyl)propanediamide is characterized by a three-carbon propanediamide backbone with N-substituted 2-hydroxyethyl groups on both nitrogen atoms. The presence of amide and hydroxyl functional groups allows for extensive hydrogen bonding, which is expected to confer a relatively high melting point and boiling point, likely rendering it a solid at room temperature.[1] These groups also suggest good solubility in polar solvents like water.

The molecule's amphiphilic nature, with a more hydrophobic propanediamide core and hydrophilic hydroxyethyl arms, suggests potential utility as a nonionic surfactant, emulsifier, or thickening agent, similar to other N,N-bis(2-hydroxyethyl) amides used in cosmetics and detergents.[2]

The Imperative of Thermal Stability Analysis

The thermal stability of a chemical compound is a critical parameter that dictates its viability in various applications. For N,N'-bis(2-hydroxyethyl)propanediamide, this is crucial for:

-

Melt Processing: If used as a polymer additive or in melt-polymerization, it must withstand high processing temperatures without significant degradation.

-

Product Formulation: In consumer products or industrial formulations, stability ensures a long shelf-life and predictable performance, preventing the formation of potentially harmful degradation byproducts.

-

Safety: Understanding the onset of decomposition and the nature of evolved gases is essential for establishing safe handling and storage protocols.

Principles of Thermal Decomposition

The decomposition of N,N'-bis(2-hydroxyethyl)propanediamide is predicted to be a multi-stage process, primarily influenced by the stability of the amide linkages and the reactivity of the hydroxyethyl groups.

Inherent Stability of the Amide Bond

Amide bonds are generally robust due to resonance stabilization. However, at elevated temperatures, they are susceptible to cleavage. The thermal degradation of similar diamides, such as N,N'-ethylenebis(stearamide) (EBS), has been shown to proceed in distinct stages, involving scission at the beta-carbon position relative to the carbonyl group.[3]

Role of the Hydroxyethyl Groups

The 2-hydroxyethyl groups introduce additional, more thermally labile sites. The C-N and C-O bonds are weaker than C-C bonds and represent likely points of initial fragmentation.[4] Potential reactions include:

-

Dehydration: Elimination of water from the hydroxyl groups.

-

Cyclization: Intramolecular reactions leading to the formation of cyclic structures like piperazine derivatives.

-

Fragmentation: Cleavage of the C-C or C-N bond of the ethyl group, potentially releasing small volatile molecules.

Predicted Decomposition Pathway

Drawing an analogy from the detailed thermal analysis of N,N′-bis(2-hydroxyethyl) linseed amide (BHLA), a structurally similar compound, a multi-stage degradation is anticipated.[5]

Caption: Predicted multi-stage thermal decomposition pathway.

This process likely begins with the loss of moisture and dehydration at lower temperatures, followed by the primary decomposition of the organic structure, and finally, the breakdown of any remaining char at very high temperatures.[5]

Analytical Methodologies for Thermal Characterization

A multi-faceted analytical approach is required to fully characterize the thermal stability of a compound.

Thermogravimetric Analysis (TGA)

TGA is the cornerstone technique for this investigation. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6] A TGA thermogram provides critical data on:

-

The onset temperature of decomposition.

-

The temperature ranges of distinct decomposition stages.

-

The percentage of mass lost at each stage.

-

The amount of residual char at the end of the experiment.

Derivative Thermogravimetry (DTG), the first derivative of the TGA curve, is invaluable for precisely identifying the temperature of the maximum rate of mass loss for each decomposition step.[7][8]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition, which can be either endothermic or exothermic.[9] When used in conjunction with TGA, DSC helps to fully characterize the thermal profile of the material.

Evolved Gas Analysis (EGA)

To understand the decomposition mechanism, the gaseous byproducts must be identified. This is achieved by coupling the outlet of the TGA instrument to a spectrometer.

-

TGA-FTIR (Fourier Transform Infrared Spectroscopy): Identifies evolved gases that are IR-active, such as CO, CO₂, H₂O, and ammonia.

-

TGA-MS (Mass Spectrometry): Separates and detects gaseous products based on their mass-to-charge ratio, allowing for the identification of a wide range of volatile fragments.

This combined approach was successfully used to elucidate the degradation mechanism of BHLA, identifying gases like CO₂, CO, and HCN.[5]

Experimental Protocol: A Standardized TGA-DTG Workflow

The following protocol outlines a robust, self-validating methodology for assessing the thermal stability of N,N'-bis(2-hydroxyethyl)propanediamide using TGA.

Objective

To determine the thermal decomposition profile of N,N'-bis(2-hydroxyethyl)propanediamide under an inert nitrogen atmosphere.

Materials and Instrumentation

-

Sample: N,N'-bis(2-hydroxyethyl)propanediamide, finely ground powder.

-

Instrumentation: A calibrated Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).

-

Crucibles: Platinum or alumina crucibles.

-

Purge Gas: High-purity nitrogen (99.999%).

Experimental Workflow Diagram

Caption: Standardized workflow for TGA analysis.

Step-by-Step Protocol

-

Instrument Calibration: Ensure the TGA is calibrated for mass and temperature according to the manufacturer's standards (e.g., using certified calcium oxalate).

-

Sample Preparation: Accurately weigh 5-10 mg of the powdered sample into a tared TGA crucible. An even, thin layer is preferred to ensure uniform heat distribution.

-

Instrument Setup: Place the sample crucible onto the TGA balance.

-

Method Programming:

-

Purge Gas: Set the nitrogen flow rate to 50 mL/min.

-

Equilibration: Equilibrate the furnace at 30°C for 5 minutes.

-

Heating Program: Ramp the temperature from 30°C to 800°C at a constant heating rate of 10 °C/min. Causality: A 10 °C/min rate is standard and provides a good balance between resolution and experiment time. Slower rates can offer better separation of overlapping events, while faster rates can shift decomposition to higher temperatures.

-

-

Data Collection: Initiate the run and record mass, temperature, and time data throughout the experiment.

-

Analysis:

-

Plot the mass (%) versus temperature (°C) to generate the TGA curve.

-

Calculate the first derivative of the TGA curve to generate the DTG curve.

-

Determine the onset temperature of decomposition (Tonset) and the peak decomposition temperatures (Tpeak) from the DTG curve.

-

Anticipated Quantitative Data

Based on analogous compounds, the thermal decomposition is expected to follow the profile summarized below.[5]

| Parameter | Stage 1 | Stage 2 | Stage 3 |

| Temperature Range (°C) | < 200 | 200 - 500 | > 500 |

| Description | Drying / Dehydration | Main Decomposition | Char Cracking |

| Anticipated Mass Loss (%) | 2 - 5% | 60 - 75% | 15 - 25% |

| Primary Evolved Gases | H₂O | CO₂, CO, HCN, Hydrocarbons | CO, CO₂ |

Conclusion

While direct experimental data on N,N'-bis(2-hydroxyethyl)propanediamide is not widely available, a robust understanding of its thermal stability can be constructed from fundamental chemical principles and analysis of structurally similar molecules. It is predicted to be a thermally stable compound at moderate temperatures due to its amide backbone but will undergo a complex, multi-stage decomposition beginning around 200°C. The degradation is likely initiated at the hydroxyethyl groups and proceeds via cleavage of the amide structure, releasing a variety of gaseous byproducts including water, carbon oxides, and nitrogenous compounds.

For drug development professionals and researchers, the methodologies and predictive data presented here offer a solid foundation for handling, formulating, and processing this compound, ensuring both product integrity and operational safety. Further investigation using TGA coupled with EGA techniques is recommended to definitively confirm the proposed decomposition pathways and products.

References

- Vertex AI Search. (2026). Synthesis of N,N-Bis(2-Hydroxyethyl)-N'-(n-Butyl)-N'-Octadecyl-1,3-Propanediamine.

- Chemistry LibreTexts. (2022). 15.14: Physical Properties of Amides.

- ResearchGate. (2025). Thermal degradation and evolved gas analysis of N,N′-bis(2 hydroxyethyl) linseed amide (BHLA) during pyrolysis and combustion.

- ResearchGate. (2025). Thermal behavior of poly(2-hydroxyethyl methacrylate-bis-[trimethoxysilylpropyl]amine) networks.

- PubChem. (n.d.). Amides, coco, N,N-bis(hydroxyethyl).

- ACS Publications. (2023). Densities, Viscosities of Pure 1-(2-Hydroxyethyl) Pyrrolidine, 3-Amino-1-Propanol, Water, and Their Mixtures.

- ResearchGate. (2025). Thermochemical Properties and Regularities of Amides, Anilides, and Amidic Acids.

- Unknown Source. (n.d.). N,N-bis-(2-Hydroxyethyl) Oleamide: Synthesis, Kinetic Study and Yield Optimization.

- ResearchGate. (2025). N,N-bis-(2-Hydroxyethyl) Oleamide: Synthesis, Kinetic Study and Yield Optimization.

- eScholarship.org. (n.d.). Thermal and Catalytic Decomposition of 2-Hydroxyethylhydrazine and 2-Hydroxyethylhydrazinium Nitrate Ionic Liquid.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). N,N-Bis(2-hydroxyethyl)stearamide: A Deep Dive into its Surfactant Properties and Applications.

- Chemistry LibreTexts. (2025). 2: Thermogravimetry.

- ResearchGate. (n.d.). Research on thermal decomposition kinetics of N,N'-ethylenebis (stearamide).

- ResearchGate. (n.d.). (a) Thermogravimetric analysis (TGA), (b) derivative thermogravimetry....

- ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves and their derivative curves for PU films with different molar ratios of MDEA.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. escholarship.org [escholarship.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Dual Functionality of N,N'-bis(2-hydroxyethyl)propanediamide in Polymer Synthesis: A Mechanistic Guide

This technical guide provides an in-depth exploration of the mechanism of action of N,N'-bis(2-hydroxyethyl)propanediamide in polymerization processes. Designed for researchers, scientists, and professionals in drug development and polymer chemistry, this document elucidates the core reactivity of this monomer, detailing its primary role in polycondensation reactions and its potential application as a chain extender. We will delve into the underlying chemical principles, provide field-proven experimental insights, and present representative data to offer a comprehensive understanding of this versatile molecule.

Introduction: The Structural and Functional Significance of N,N'-bis(2-hydroxyethyl)propanediamide

N,N'-bis(2-hydroxyethyl)propanediamide is a bifunctional monomer characterized by two terminal hydroxyl (-OH) groups and two internal amide (-NH-C=O) linkages. This unique structure imparts a dual character to the molecule, allowing it to participate in polymer chain growth primarily through its diol functionality, while the amide groups contribute to the final properties of the polymer, such as thermal stability, hydrogen bonding, and hydrophilicity. The propanediamide backbone provides a specific spacing between the reactive hydroxyl groups, influencing the flexibility and crystalline nature of the resulting polymer.

The principal mechanism of action for N,N'-bis(2-hydroxyethyl)propanediamide in polymerization is as a diol monomer in step-growth polycondensation reactions . This process involves the reaction of the hydroxyl groups with complementary functional groups, typically carboxylic acids or their derivatives, to form ester linkages, yielding a class of polymers known as polyesteramides .

Core Mechanism: Polycondensation to Form Polyesteramides

The primary role of N,N'-bis(2-hydroxyethyl)propanediamide is to act as a monomer in polycondensation reactions with dicarboxylic acids or their more reactive derivatives (e.g., diacyl chlorides or diesters). The reaction proceeds via the esterification of the terminal hydroxyl groups of the diamide-diol with the carboxyl groups of the comonomer.

The general reaction scheme can be visualized as the formation of a repeating unit where the N,N'-bis(2-hydroxyethyl)propanediamide moiety is linked to the dicarboxylic acid moiety through ester bonds. This process typically requires elevated temperatures and often the use of a catalyst to drive the reaction towards the formation of high molecular weight polymers by efficiently removing the condensation byproduct, which is usually water.

Caption: Polycondensation of N,N'-bis(2-hydroxyethyl)propanediamide with a dicarboxylic acid.

Causality in Experimental Choices

The choice of reaction conditions is critical for achieving high molecular weight polyesteramides. Melt polycondensation is a common and effective method.

-

Temperature: High temperatures (typically >200°C) are necessary to ensure the reactants are in a molten state and to provide sufficient energy to overcome the activation energy of the esterification reaction.

-

Vacuum: The application of a high vacuum in the later stages of the polymerization is crucial for the removal of the water byproduct. According to Le Chatelier's principle, removing a product shifts the equilibrium towards the formation of more products, thus driving the polymerization to a higher degree.

-

Catalyst: While the reaction can proceed without a catalyst, catalysts such as antimony trioxide, titanium alkoxides, or tin-based compounds are often used to accelerate the reaction rate.

-

Stoichiometry: A precise 1:1 molar ratio of the diol and diacid components is essential for achieving high molecular weights, as per the Carothers equation.

A potential side reaction that can occur at high temperatures is ester-amide exchange .[1] This can influence the regularity of the polymer chain and, consequently, its thermal and mechanical properties.

Experimental Protocol: Synthesis of a Polyesteramide via Melt Polycondensation

The following is a representative, step-by-step methodology for the synthesis of a polyesteramide using a bis(hydroxyethyl)amide monomer, based on established procedures for similar compounds.[2]

Workflow Diagram:

Caption: Workflow for melt polycondensation of polyesteramides.

Step-by-Step Methodology:

-

Reactant Charging: The polymerization reactor, equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system, is charged with equimolar amounts of N,N'-bis(2-hydroxyethyl)propanediamide and a dicarboxylic acid (e.g., adipic acid or sebacic acid). A catalyst, if used, is also added at this stage.

-

Inert Atmosphere: The reactor is purged with an inert gas, such as nitrogen, to prevent oxidation at high temperatures.

-

Esterification Stage: The temperature is gradually raised to 180-200°C under a slow stream of nitrogen. The esterification reaction begins, and water is distilled off. This stage is typically continued for 1-2 hours.

-

Polycondensation Stage: The temperature is then increased to 220-240°C, and a vacuum is gradually applied (eventually reaching <1 mmHg). The increased temperature and reduced pressure facilitate the removal of the final traces of water and drive the polymerization forward. A noticeable increase in the melt viscosity is observed. This stage is maintained for 2-4 hours.

-

Polymer Discharge and Quenching: The resulting viscous polymer melt is extruded from the reactor under nitrogen pressure into a water bath to quench the reaction and solidify the polymer.

-

Pelletization: The solidified polymer strand is then pelletized for further processing and characterization.

For achieving very high molecular weights, a subsequent chain extension step can be performed using reagents like 2,2'-(1,4-phenylene)-bis(2-oxazoline).[2]